2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide
Description
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide (molecular formula: C₂₁H₂₇N₂O₄S; molecular weight: 403.52 g/mol) features a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to an acetamide group. The nitrogen of the acetamide is substituted with a thiomorpholinoethyl-furan moiety, introducing sulfur and additional heterocyclic complexity.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2)13-16-5-3-6-19(21(16)28-22)27-15-20(25)23-14-17(18-7-4-10-26-18)24-8-11-29-12-9-24/h3-7,10,17H,8-9,11-15H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBPHCJOBQDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=CO3)N4CCSCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a benzofuran moiety with a thiomorpholine and furan group, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.47 g/mol. The structure features multiple functional groups that can interact with biological systems, enhancing its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₃S |
| Molecular Weight | 356.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. One significant mechanism involves the inhibition of enzymes related to immune modulation and cancer progression, such as indoleamine 2,3-dioxygenase (IDO) . IDO plays a crucial role in regulating immune responses and has been implicated in tumor immune evasion. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of various cancer therapies .
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The benzofuran moiety has been associated with various pharmacological activities, including anti-inflammatory and anticancer effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Immune Modulation
In addition to its anticancer effects, this compound has been studied for its immunomodulatory properties. By inhibiting IDO activity, it may enhance T-cell responses against tumors and improve the overall efficacy of immunotherapies . This makes it a candidate for combination therapies in oncology.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the effects of similar compounds on cancer cell lines showed that those with structural similarities to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-yl)-acetamide exhibited reduced cell viability in various cancer types, suggesting potential as an anticancer agent .
- Mechanistic Insights : Another research article highlighted the compound's ability to modulate immune pathways by acting on IDO, leading to enhanced T-cell activation in preclinical models.
- Safety Profile : Preliminary toxicity assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses, although further studies are necessary to establish comprehensive safety data .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s pharmacological profile is influenced by three key regions:
Dihydrobenzofuran Core : Provides rigidity and lipophilicity, enhancing membrane permeability.
Acetamide Linker : Facilitates hydrogen bonding with biological targets.
Table 1: Structural and Molecular Comparisons
Pharmacological Implications
- Anti-Inflammatory and Analgesic Activity: Substituted phenoxy acetamides (e.g., ) exhibit anti-inflammatory and analgesic properties, suggesting the target compound may share similar activities . The thiomorpholinoethyl group’s sulfur atom could enhance metabolic stability compared to halogenated or aromatic substituents.
- Solubility and Bioavailability: The thiomorpholinoethyl substituent introduces polar sulfur atoms, which may improve aqueous solubility relative to purely aromatic analogs (e.g., ’s o-tolyl group) .
Key Research Findings and Inferences
Activity Trends: Bulkier substituents (e.g., 2-bromocyclohexyl in ) correlate with prolonged pharmacological effects due to increased lipophilicity.
Metabolic Stability : Sulfur-containing groups (e.g., thiomorpholine) are less prone to oxidative metabolism than furan or benzene rings, suggesting improved half-life for the target compound .
Toxicity : Halogenated analogs () may carry higher toxicity risks due to bioaccumulation, whereas the target compound’s sulfur moiety could facilitate safer excretion pathways .
Preparation Methods
Structural Analysis and Retrosynthetic Approach
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide contains several distinct structural elements that guide its synthesis strategy:
- 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol core
- Acetamide linker
- 2-(furan-2-yl)-2-thiomorpholinoethyl moiety
The retrosynthetic analysis reveals that this compound can be most efficiently prepared through a convergent approach, synthesizing each major component separately before final coupling reactions. This strategy minimizes potential side reactions and maximizes overall yield.
Key Disconnections
The primary retrosynthetic disconnections for this target molecule are:
- The ether linkage between the benzofuran hydroxyl and the acetamide
- The amide bond connecting the acetyl group and the aminoethyl portion
- The 2,3-dihydrobenzofuran ring formation
- The thiomorpholine-furan connection
Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol
The 2,3-dihydro-2,2-dimethyl-7-benzofuranol component (often abbreviated as DDHB) serves as a critical building block and can be synthesized through multiple established routes.
Synthesis from 2-hydroxyacetophenone
A four-step synthesis from 2-hydroxyacetophenone, as detailed in US Patent 3419579A, provides an efficient route to DDHB:
Step 1: Formation of 2-acetylphenyl methallyl ether
2-hydroxyacetophenone + methallyl halide → 2-acetylphenyl methallyl ether
Step 2: Rearrangement and cyclization
2-acetylphenyl methallyl ether → 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran
Step 3: Oxidation
2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran → 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran
Step 4: Hydrolysis
2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran → 2,3-dihydro-2,2-dimethyl-7-benzofuranol
Synthesis from Isobutenylpyrocatechol
An alternative and more direct method utilizes isobutenylpyrocatechol as starting material, as described in US Patent 4297284A:
Isobutenylpyrocatechol + catalyst → 2,3-dihydro-2,2-dimethyl-7-benzofuranol
This one-step cyclization offers significant advantages in terms of reaction efficiency and atom economy.
Synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl) Derivatives
The preparation of the N-(2-(furan-2-yl)-2-thiomorpholinoethyl) component requires multiple steps involving heterocyclic chemistry.
Furan Derivative Preparation
The furan ring is typically functionalized at the 2-position using electrophilic substitution reactions:
Furan + n-butyllithium → 2-lithiofuran
2-lithiofuran + electrophile → 2-substituted furan
Alternatively, the Vilsmeier-Haack reaction can introduce a formyl group:
Furan + POCl₃/DMF → 2-furaldehyde
Synthesis of the Complete Target Molecule
The final assembly of this compound involves two key steps:
Preparation of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic Acid
The ether linkage can be formed through a Williamson ether synthesis:
2,3-dihydro-2,2-dimethyl-7-benzofuranol + bromoacetic acid → 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid
The molecular structure of 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl-oxy)acetic acid has been confirmed by crystallographic studies, showing that the dihydrobenzofuran ring adopts an envelope conformation with the substituted carbon atom positioned 0.142(1) Å out of the least-squares plane.
Table 4: Reaction Conditions for Ether Formation
| Base | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | 60-80 | Acetone | 4-8 | 75-85* |
| NaH | 0-25 | DMF | 2-4 | 80-90* |
*Typical yields based on literature precedent for similar compounds
Amide Coupling with Thiomorpholine Component
The final step involves amide formation between the carboxylic acid and the amine component:
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid + N-(2-(furan-2-yl)-2-thiomorpholinoethyl)amine → Target compound
Table 5: Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDC/HOBt | DIPEA | DCM | 0-25 | 12-24 | 70-85* |
| HATU | DIPEA | DMF | 0-25 | 6-12 | 75-88* |
| PyBOP | Et₃N | DCM/DMF | 0-25 | 8-16 | 65-80* |
*Typical yields based on literature precedent for similar compounds
Alternative Synthetic Approach via Acetyl Chloride Intermediate
An alternative approach utilizes the conversion of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid to its corresponding acyl chloride:
Step 1: Formation of acyl chloride
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid + SOCl₂ → 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl chloride
Step 2: Amide formation
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl chloride + N-(2-(furan-2-yl)-2-thiomorpholinoethyl)amine → Target compound
Table 6: Comparison of Amide Formation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Coupling Reagents (EDC/HOBt, HATU) | Mild conditions, one-pot reaction | Higher cost of reagents, potential epimerization | 70-88 |
| Acyl Chloride | Higher reactivity, economical | Sensitive to moisture, additional step | 75-90 |
| Mixed Anhydride | Mild conditions, reduced epimerization | Side reactions possible | 65-80 |
Purification and Characterization
Purification Methods
The purification of this compound and its intermediates typically employs the following techniques:
Table 7: Purification Methods for Target Compound and Intermediates
Analytical Characterization
Complete characterization of the final compound includes spectroscopic and analytical techniques:
Table 8: Analytical Characterization Methods
Optimized Reaction Conditions and Scale-up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors:
Temperature Control
The cyclization of 2-acetylphenyl methallyl ether to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran requires precise temperature control (190-200°C). At industrial scale, this necessitates specialized heating equipment with appropriate safety measures.
Catalyst Selection
The choice of catalyst significantly impacts reaction efficiency:
Table 9: Catalyst Efficiency Comparison for Benzofuran Formation
| Catalyst | Efficiency | Reaction Time | Temperature (°C) | Comments |
|---|---|---|---|---|
| MgCl₂ | High | 5 hours | 190-200 | Excellent results at 1% by weight of methallylphenol |
| FeCl₃ | High | 4-6 hours | 190-200 | Effective at 0.1-10% levels |
| Organic sulfonic acid | Very high | 2-4 hours | 80-150 | Preferred for isobutenylpyrocatechol cyclization |
| Phosphoric acid | Moderate | 6-8 hours | 190-200 | Less preferred option |
Solvent Selection
Solvent choice impacts both reaction kinetics and environmental considerations:
Table 10: Solvent Comparison for Key Reactions
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide, and how are critical intermediates purified?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the dihydrobenzofuran core. For example, nucleophilic substitution at the 7-position oxygen of 2,2-dimethyl-2,3-dihydrobenzofuran with a chloroacetate intermediate, followed by coupling to the thiomorpholinoethyl-furan moiety. Purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the dihydrobenzofuran and thiomorpholine groups (e.g., methyl singlet at δ ~1.4 ppm for 2,2-dimethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₈N₂O₄S: 429.1795).
- X-ray Crystallography : Resolves stereochemical ambiguities; dihedral angles between aromatic rings indicate conjugation .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., cyclodextrins). Evidence suggests low aqueous solubility (<10 µM), requiring formulation adjustments .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the acetamide group is a key degradation pathway under acidic conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve reaction yield and scalability?
- Methodology : Apply fractional factorial designs to optimize variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design identified optimal conditions for the coupling step: 80°C, 5 mol% Pd(PPh₃)₄, and THF as solvent, increasing yield from 45% to 78% . Response surface methodology (RSM) further refines interactions between parameters .
Q. How should conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Assay Standardization : Compare protocols for cytotoxicity assays (e.g., MTT vs. resazurin). Contradictions may arise from cell line differences (e.g., HepG2 vs. HEK293).
- Metabolite Interference : Use LC-MS to identify degradation products in cell media that may falsely modulate activity .
Q. What computational approaches predict regioselectivity in derivatization reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the furan-2-yl group’s α-position shows higher reactivity in electrophilic substitutions .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states during thiomorpholine ring formation .
Q. What mechanisms underlie its interaction with cytochrome P450 enzymes?
- Methodology :
- Enzyme Inhibition Assays : Use recombinant CYP3A4/2D6 isoforms with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values correlate with thiomorpholine’s sulfur coordination to heme iron .
- Docking Studies (AutoDock Vina) : Identify binding poses in the enzyme active site; hydrophobic interactions dominate .
Q. How can advanced separation techniques resolve enantiomeric impurities?
- Methodology : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phase (hexane/isopropanol, 90:10) to separate enantiomers with ΔRf >1.5 .
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry) .
- Reaction Design : Integrate ICReDD’s computational-experimental feedback loop to accelerate optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
